
Boc-leu-enkephalin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-leu-enkephalin, also known as N-tert-butoxycarbonyl-leucine-enkephalin, is a synthetic opioid peptide. It is derived from the naturally occurring enkephalins, which are endogenous opioid peptides found in the brain and other tissues. Enkephalins play a crucial role in modulating pain and emotional responses by interacting with opioid receptors.
準備方法
Synthetic Routes and Reaction Conditions
Boc-leu-enkephalin is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc (tert-butoxycarbonyl) group is used to protect the amino group of the amino acids during the synthesis. The synthesis involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by the Boc group, is attached to the resin.
Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid (TFA).
Coupling: The next Boc-protected amino acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, such as hydrogen fluoride (HF).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reduce human error. The use of environmentally friendly solvents, such as water, is being explored to minimize the environmental impact of peptide synthesis .
化学反応の分析
Types of Reactions
Boc-leu-enkephalin can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis techniques with the desired amino acid derivatives.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学的研究の応用
Boc-leu-enkephalin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotional responses through interactions with opioid receptors.
Medicine: Explored as a potential therapeutic agent for pain management and neuroprotection.
Industry: Used in the development of peptide-based drugs and as a reference compound in analytical techniques
作用機序
Boc-leu-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. Upon binding, it activates the receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. This interaction results in analgesic effects and can also influence emotional and cognitive functions .
類似化合物との比較
Similar Compounds
Leu-enkephalin: An endogenous opioid peptide with a similar structure but without the Boc protection.
Met-enkephalin: Another endogenous opioid peptide with methionine instead of leucine at the fifth position.
Dynorphin: A related opioid peptide with a longer amino acid sequence and different receptor selectivity.
Uniqueness
Boc-leu-enkephalin is unique due to the presence of the Boc protecting group, which makes it more stable and easier to handle during synthesis. This protection allows for more precise modifications and analog development compared to its unprotected counterparts .
特性
分子式 |
C33H45N5O9 |
|---|---|
分子量 |
655.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C33H45N5O9/c1-20(2)15-26(31(44)45)37-30(43)25(16-21-9-7-6-8-10-21)36-28(41)19-34-27(40)18-35-29(42)24(38-32(46)47-33(3,4)5)17-22-11-13-23(39)14-12-22/h6-14,20,24-26,39H,15-19H2,1-5H3,(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,38,46)(H,44,45)/t24-,25-,26-/m0/s1 |
InChIキー |
LRVSRJCCIDBURD-GSDHBNRESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
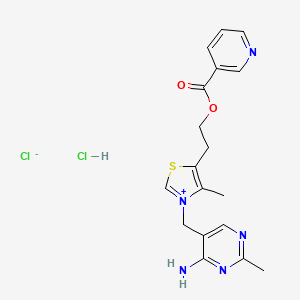
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
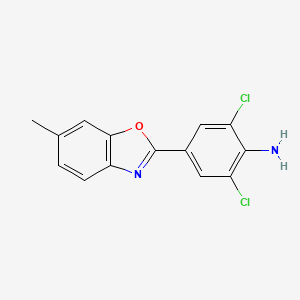

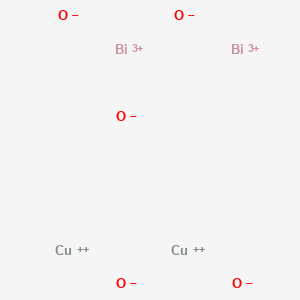

![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
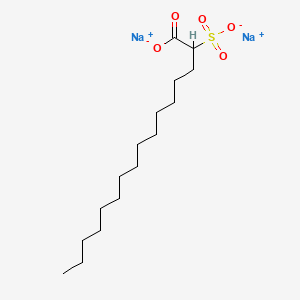

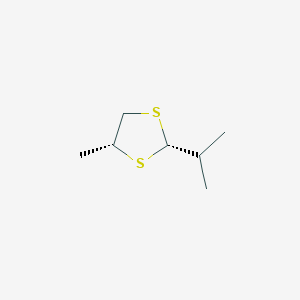
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
